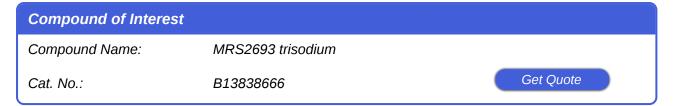


How to confirm P2Y6 receptor expression in my model?

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P2Y6 Receptor Expression Technical Support Center

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the expression of the P2Y6 receptor in various experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm P2Y6 receptor expression?

A1: P2Y6 receptor expression can be confirmed at both the mRNA and protein levels. The most common methods include:

- mRNA Detection: Quantitative Real-Time PCR (qRT-PCR) is used to measure the abundance of P2Y6 transcripts. Northern blotting can also be used but is less common now.
 [1][2]
- Protein Detection: Western Blotting (WB) is used to detect the P2Y6 protein in tissue or cell lysates and determine its approximate size.
- Protein Localization: Immunohistochemistry (IHC) for tissue sections and
 Immunocytochemistry (ICC) or Immunofluorescence (IF) for cultured cells are used to visualize the subcellular localization of the P2Y6 receptor.[3]



 Functional Validation: Functional assays, such as measuring intracellular calcium mobilization in response to the specific P2Y6 agonist UDP, can confirm the presence of functional receptors on the cell surface.[1][4]

Q2: Which tissues and cell types are known to express the P2Y6 receptor?

A2: P2Y6 expression has been documented in a wide range of tissues and cells, including the spleen, placenta, lung, thymus, and intestinal epithelial cells.[1][5] It is also found in various blood cells, bone marrow, brain, colon, heart, and kidney.[3] Expression has been observed in immune cells like T cells and microglia, where it plays a role in inflammation.[2][6]

Q3: How does the P2Y6 receptor signal within a cell?

A3: The P2Y6 receptor is a G protein-coupled receptor (GPCR). Upon activation by its ligand, primarily uridine diphosphate (UDP), it couples to two main G protein pathways:[7][8]

- Gαq Pathway: This activates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC).[4][8]
- Gα12/13 Pathway: This activates the RhoA/Rho-kinase (ROCK) signaling cascade, which is involved in cytoskeleton rearrangement and cell migration.[7]

These pathways are involved in various cellular processes, including cell migration, inflammation, and phagocytosis.[6][7]

Troubleshooting and Experimental Controls

Q: I am getting unclear or conflicting results with my P2Y6 antibody. What should I do?

A: This is a critical issue. Several studies have reported a lack of specificity for some commercially available P2Y6 antibodies.[9][10] Bands may appear in Western blots of tissues from P2Y6 knockout mice, and immunostaining patterns can be identical between wild-type and knockout controls, indicating that the antibody is detecting an off-target protein.[9]

To ensure the validity of your results, rigorous controls are mandatory:

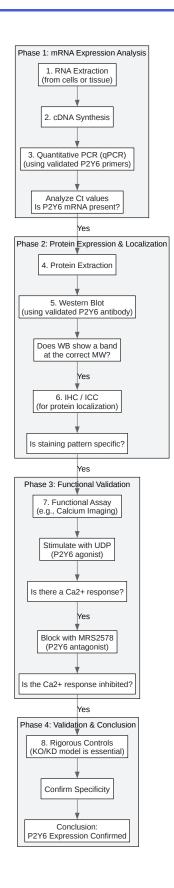


- Use a Knockout (KO) or Knockdown (KD) Model: This is the gold standard for antibody validation. Test your antibody on cells or tissue from a P2Y6 KO mouse or a cell line where P2Y6 has been silenced using siRNA or shRNA.[6][9] A specific antibody should show a signal in the wild-type/control sample but not in the KO/KD sample.
- Peptide Competition Assay: Pre-incubate the antibody with the immunizing peptide. This should block the antibody from binding to the target protein, resulting in the absence of a band in a Western blot or no staining in IHC/ICC.[9]
- Multiple Antibodies: Use antibodies that target different epitopes (e.g., N-terminus vs. C-terminus) of the P2Y6 receptor. Consistent results across different antibodies increase confidence.
- Correlate with mRNA Data: Ensure that the protein expression data from Western Blot or IHC aligns with mRNA expression levels determined by qPCR.

Experimental Workflow for P2Y6 Expression Confirmation

The following diagram illustrates a logical workflow for confirming P2Y6 expression, from initial screening to functional validation.





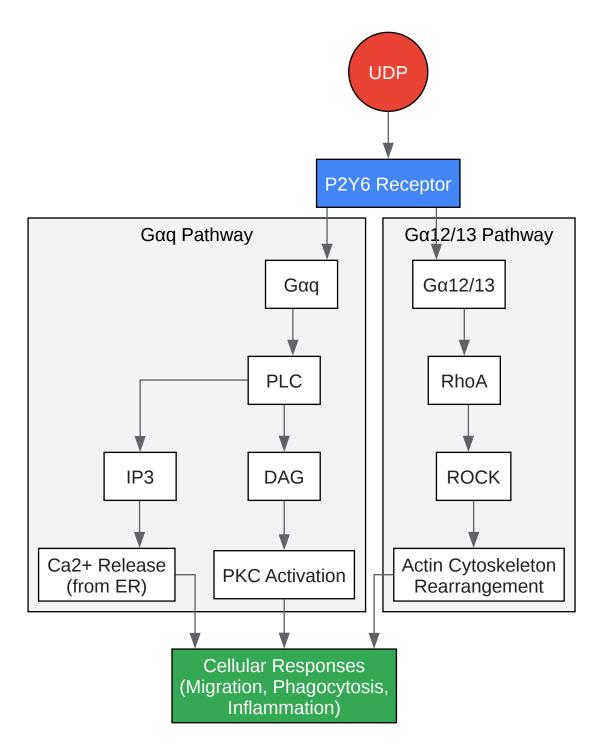
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Caption: Recommended workflow for P2Y6 receptor expression analysis.



P2Y6 Receptor Signaling Pathway

This diagram illustrates the primary signaling cascades initiated by the activation of the P2Y6 receptor.



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Caption: Major signaling pathways activated by the P2Y6 receptor.

Data and Reagents

Table 1: Commercially Available P2Y6 Antibodies

Note: The specificity of these antibodies must be rigorously validated in your model system, preferably using knockout or knockdown controls.[9]

Product Name	Supplier	Catalog #	Host/Clonality	Tested Applications & Dilutions
P2Y6 Polyclonal Antibody	Thermo Fisher Scientific	PA5-106912	Rabbit / Polyclonal	WB: 1:500- 1:1,000, IHC(P): 1:50-1:100, ICC/IF: 1:100- 1:500[3]
P2Y6/P2RY6 Antibody (JG37- 77)	Novus Biologicals	NBP2-75604	Rabbit / Monoclonal	WB: 1:500- 1:2,000, IHC(P): 1:50-1:200, ICC/IF: 1:50, IP: 1:10-1:50
Anti-P2Y6 Receptor Antibody	Biocompare	Multiple	Multiple	WB, ICC, IF, IHC, IP[11]

Table 2: Commercially Available Human P2Y6 qPCR

Primers

Product Name	Supplier	Catalog #	Description
P2Y6 (P2RY6) Human qPCR Primer Pair	OriGene	HP234048	Lyophilized primer mix sufficient for 200 reactions.[12]

Detailed Experimental Protocols



Protocol 1: Quantitative Real-Time PCR (qRT-PCR)

- RNA Extraction: Isolate total RNA from your cell or tissue samples using a TRIzol-based method or a commercial kit, following the manufacturer's instructions.
- cDNA Synthesis: Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcription kit with oligo(dT) primers.[5]
- qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 μL volume containing:
 - 10 μL 2x SYBR Green Supermix
 - 1 μL 10 μM Forward Primer
 - 1 μL 10 μM Reverse Primer
 - 2 μL cDNA template
 - 6 μL Nuclease-free water
- Thermal Cycling: Use a standard three-step cycling program, for example:
 - Initial Activation: 95°C for 10 min
 - Cycling (40 cycles):
 - Denaturation: 95°C for 15 sec
 - Annealing/Extension: 60°C for 1 min
 - Melt Curve Analysis: Perform to ensure primer specificity.[12]
- Data Analysis: Normalize the Ct values of P2Y6 to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate relative expression using the ΔΔCt method.

Protocol 2: Western Blotting

 Protein Lysis: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. The theoretical molecular weight of P2Y6 is ~36 kDa, but observed weight can vary.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Primary Antibody Incubation: Incubate the membrane with the primary P2Y6 antibody (e.g., at 1:1000 dilution) overnight at 4°C.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.[13]

Protocol 3: Immunocytochemistry (IF)

- Cell Seeding: Seed cells on glass coverslips and allow them to adhere overnight.
- Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block with 10% normal goat serum in PBS for 1 hour.[3]
- Primary Antibody Incubation: Incubate with the P2Y6 primary antibody (e.g., at 1:200 dilution) for 1-2 hours at 37°C or overnight at 4°C.[3]
- Washing: Wash three times with PBS.



- Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour in the dark.
- Counterstaining & Mounting: Stain nuclei with DAPI, if desired. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the staining using a fluorescence or confocal microscope.

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- To cite this document: BenchChem. [How to confirm P2Y6 receptor expression in my model?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13838666#how-to-confirm-p2y6-receptor-expression-in-my-model]

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